molecular formula C16H23NO2 B12688749 Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate CAS No. 79569-93-0

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate

Cat. No.: B12688749
CAS No.: 79569-93-0
M. Wt: 261.36 g/mol
InChI Key: FZWBEKGFRMVWMK-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(221)hept-2-yl)-2-butenoate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate typically involves a multi-step process. One common method includes the reaction of a suitable bicyclic ketone with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often require the use of a strong base such as sodium ethoxide and an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Amino derivatives, methoxy derivatives.

Scientific Research Applications

Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-2-butenoate: shares similarities with other bicyclic compounds such as camphor derivatives and norbornane-based molecules.

    Camphor: A bicyclic ketone with applications in organic synthesis and medicinal chemistry.

    Norbornane: A bicyclic hydrocarbon used as a building block in the synthesis of complex organic molecules.

Uniqueness

This compound is unique due to its combination of a bicyclic structure with a cyano and ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79569-93-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl (E)-2-cyano-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enoate

InChI

InChI=1S/C16H23NO2/c1-4-19-15(18)12(10-17)6-8-14-11-5-7-13(9-11)16(14,2)3/h6,11,13-14H,4-5,7-9H2,1-3H3/b12-6+

InChI Key

FZWBEKGFRMVWMK-WUXMJOGZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/CC1C2CCC(C2)C1(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CCC1C2CCC(C2)C1(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.